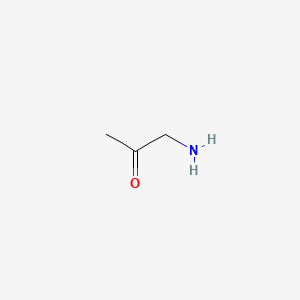

![molecular formula C12H14N2O5 B1265424 2-[(4-Aminobenzoyl)amino]pentanedioic acid CAS No. 4230-33-5](/img/structure/B1265424.png)

2-[(4-Aminobenzoyl)amino]pentanedioic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-[(4-Aminobenzoyl)amino]pentanedioic acid often involves intricate reactions that carefully preserve the functional groups while introducing new ones. For instance, derivatives of 2-amino-4-pentenoic acid (allylglycine) undergo resolution and epoxidation, leading to the formation of compounds with five-membered rings, such as 4-hydroxyproline derivatives, through intramolecular attack by the amino group on the side-chain epoxide (Krishnamurthy et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-[(4-Aminobenzoyl)amino]pentanedioic acid and its derivatives is characterized by the presence of multiple functional groups, which play a crucial role in determining their reactivity and interaction with other molecules. For example, the structure of 4-aminobenzoic acid derivatives is analyzed through hydrogen bonding involving amino and carboxylate groups, contributing to the formation of supramolecular structures (Lu et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 2-[(4-Aminobenzoyl)amino]pentanedioic acid is influenced by its functional groups. Reactions such as cyclization and substitution are common, leading to the synthesis of various heterocyclic compounds. For instance, trisubstituted imidazoles can be prepared from O-pentafluorobenzoylamidoximes, showcasing the compound's versatility in synthesizing amino acid mimetics with a C-terminal imidazole (Zaman et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

Research has shown that derivatives of 2-[(4-methylbenzenesulphonamido)pentanedioic acid, a compound structurally similar to 2-[(4-Aminobenzoyl)amino]pentanedioic acid, exhibit promising antineoplastic (anti-cancer) activities. These derivatives have been tested both in vitro and in vivo, showing effectiveness against various human cancer cell lines, including breast cancer, leukemia, ovarian cancer, colon adenocarcinoma, and kidney carcinoma. They also demonstrated activity against Ehrlich ascites carcinoma in mice (Dutta, Ray, & Nagarajan, 2014); (Dutta, Ravali, Ray, & Nagarajan, 2015); (Dutta, Kumar, Mishra, Ray, & Nagarajan, 2014).

Enhanced Brain Delivery for Neurological and Psychiatric Disorders

A study on 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a compound related to 2-[(4-Aminobenzoyl)amino]pentanedioic acid, revealed its potential in treating neurological and psychiatric disorders. This research focused on improving brain penetration of 2-PMPA by using prodrugs that enhance its delivery through intranasal administration. The modified compounds showed significant improvement in brain-to-plasma ratio and could be effective in testing GCPII inhibition in neurological and psychiatric disorders (Nedelcovych et al., 2017).

Potential Inhibitors of Nitric Oxide Synthases

Research on S-2-amino-5-azolylpentanoic acids, structurally related to 2-[(4-Aminobenzoyl)amino]pentanedioic acid, has shown potential as inhibitors of nitric oxide synthases (NOS). These compounds are designed based on weakly inhibitory lead compounds and have shown improved potency against various forms of NOS. The study provides insights into the structure-activity relationships and suggests a potential model for the binding of these inhibitors (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

Prostate Cancer Imaging Agent

2-[(4-Aminobenzoyl)amino]pentanedioic acid derivatives have been studied for their potential as prostate-specific membrane antigen (PSMA) targeted imaging agents for prostate cancer. These compounds, when labeled with radioactive isotopes, can provide diagnostic insights into prostate cancer staging and monitoring (Chen et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-aminobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871066 | |

| Record name | N-(4-Aminobenzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Aminobenzoyl)amino]pentanedioic acid | |

CAS RN |

4230-33-5, 4271-30-1 | |

| Record name | 4230-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutamic acid, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Aminobenzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)

![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)

![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)

![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)

![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)

![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)

![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)

phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)